molecular formula C18H17ClN2O2 B14329344 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide CAS No. 97872-02-1

2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide

Cat. No.: B14329344
CAS No.: 97872-02-1
M. Wt: 328.8 g/mol
InChI Key: PTPKPLJXSHRHQZ-UHFFFAOYSA-N
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Description

2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorinated benzoisoxazole ring and an acetamide group attached to a phenylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoisoxazole to introduce the chlorine atom at the 5-position. This is followed by the acylation of the chlorinated benzoisoxazole with acetic anhydride to form the acetamide derivative. The final step involves the alkylation of the acetamide with 2-phenylpropan-2-yl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the benzoisoxazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
  • 2-(5-chlorobenzo[d]isoxazol-3-yl)acetonitrile
  • 2-(5-chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate

Uniqueness

Compared to similar compounds, 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of the phenylpropan-2-yl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.

Properties

CAS No.

97872-02-1

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-(5-chloro-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-18(2,12-6-4-3-5-7-12)20-17(22)11-15-14-10-13(19)8-9-16(14)23-21-15/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

PTPKPLJXSHRHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=C2C=C(C=C3)Cl

Origin of Product

United States

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